molecular formula C6H8O2 B579290 Hex-4-ene-2,3-dione CAS No. 19248-36-3

Hex-4-ene-2,3-dione

Cat. No.: B579290
CAS No.: 19248-36-3
M. Wt: 112.128
InChI Key: VVZVXSHVLWHVPG-UHFFFAOYSA-N
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Description

Hex-4-ene-2,3-dione is an unsaturated diketone with a six-carbon chain featuring a double bond at position 4 and ketone groups at positions 2 and 3. Its structure (CH₂=CH-C(O)-C(O)-CH₂-CH₃) suggests reactivity due to conjugated carbonyl groups, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

19248-36-3

Molecular Formula

C6H8O2

Molecular Weight

112.128

IUPAC Name

hex-4-ene-2,3-dione

InChI

InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h3-4H,1-2H3

InChI Key

VVZVXSHVLWHVPG-UHFFFAOYSA-N

SMILES

CC=CC(=O)C(=O)C

Synonyms

4-Hexene-2,3-dione (6CI,7CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives

Structure : Cyclic six-membered piperazine ring with two ketone groups at positions 2 and 3.
Key Findings :

  • Synthesized derivatives exhibit improved lipophilicity (ClogP values higher than piperazine), enhancing membrane permeability .
  • Demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate in vitro .
    Comparison : Unlike Hex-4-ene-2,3-dione’s linear structure, the cyclic piperazine-2,3-dione scaffold provides rigidity, which may optimize receptor binding. The ketone groups contribute to both lipophilicity and hydrogen-bonding interactions, a feature shared with this compound.

Pyriculins A and B (Hex-4-ene-2,3-diols)

Structure: Monosubstituted hex-4-ene-2,3-diols with hydroxyl groups instead of ketones, e.g., (4E)-1-(4-hydroxy-1,3-dihydroisobenzofuran-1-yl)hex-4-ene-2,3-diols . Key Findings:

  • Phytotoxic metabolites produced by Pyricularia grisea delay buffelgrass seed germination and inhibit radicle elongation .
  • (10S,11S)-(-)-Epipyriculol, a related compound, showed the highest toxicity, suggesting stereochemistry critically influences activity .

Indolin-2,3-dione Derivatives

Structure : Bicyclic indole derivatives with two adjacent ketone groups.
Key Findings :

  • Indolin-2,3-dione derivatives exhibit high selectivity for σ2 receptors (Kis2 = 42 nM) but poor σ1 affinity (Kis1 > 844 nM) .
  • The additional carbonyl group in the indolin-2,3-dione scaffold drives σ2 receptor binding, unlike benzoxazolone derivatives, which favor σ1 .
    Comparison : The position of carbonyl groups in this compound may similarly influence receptor selectivity, though its acyclic structure could allow greater conformational flexibility.

Hexa-2,4-dienoic Acid

Structure: (2E,4E)-hexa-2,4-dienoic acid, a conjugated dienoic acid with a carboxylic acid group . Key Findings:

  • Primarily used in industrial applications (e.g., polymer synthesis) due to its reactivity as a diene in Diels-Alder reactions .
    Comparison : this compound’s diketone structure lacks the carboxylic acid group, reducing acidity but increasing ketone-mediated reactivity (e.g., nucleophilic additions).

Pesticide Diones (Procymidone, Vinclozolin, Iprodione)

Structures : Heterocyclic diones, e.g., procymidone (3-azabicyclo[3.1.0]hexane-2,4-dione) .
Key Findings :

  • Broad-spectrum fungicides targeting plant pathogens via inhibition of mitochondrial respiration .
    Comparison : this compound’s linear structure contrasts with bicyclic or heterocyclic diones in pesticides, suggesting divergent modes of action. However, the presence of α,β-unsaturated ketones in this compound could confer similar electrophilic reactivity, enabling interactions with biological thiols.

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